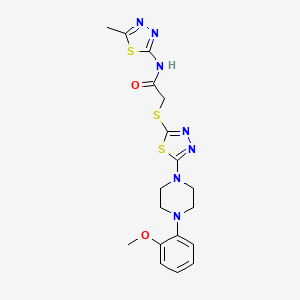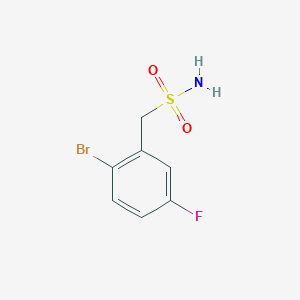
(2-Bromo-5-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BFM and has a molecular formula of C7H6BrFN2O2S.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Friedel–Crafts-Type Alkylation with Bromodifluoro(phenylsulfanyl)methane demonstrates the utility of related compounds in synthesizing thioesters, benzophenones, and xanthones, highlighting the role of α-fluorocarbocations in organic synthesis (Kuhakarn et al., 2011). The Synthesis of fluorinated allenes via palladium-catalyzed monofluoromethylation using fluorobis(phenylsulfonyl)methane (FBSM) as a pronucleophile leads to the creation of monofluoromethylated allenes, indicating the compound's significance in introducing fluorine atoms into organic molecules (Ogasawara et al., 2009).
Medicinal Chemistry Applications
The development of new sulfonamide derivatives and their metal complexes for antibacterial activities showcases the potential of sulfonamide compounds in drug discovery. These compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria (Özdemir et al., 2009).
Catalysis and Material Science
Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles presents a method to avoid potentially genotoxic reagents and byproducts in the synthesis of important organic compounds, reflecting on the methodological advancements in chemical synthesis (Rosen et al., 2011). The Acceleration of the rate of reaction of methanesulfonyl fluoride and acetylcholinesterase by substituted ammonium ions indicates the biochemical applications of these compounds, particularly in understanding enzyme mechanisms and designing enzyme inhibitors (Kitz & Wilson, 1963).
Propiedades
IUPAC Name |
(2-bromo-5-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHTVISCTJPFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

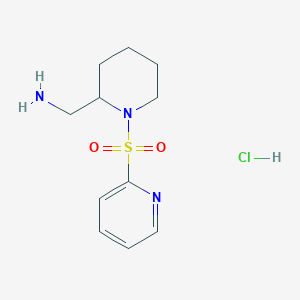
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)
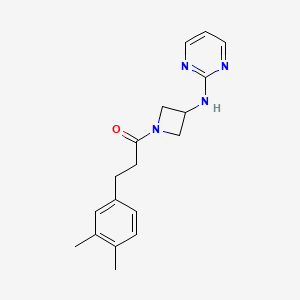

![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)
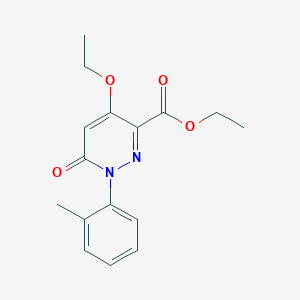

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2727865.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)

![3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2727870.png)
![2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile](/img/structure/B2727871.png)
